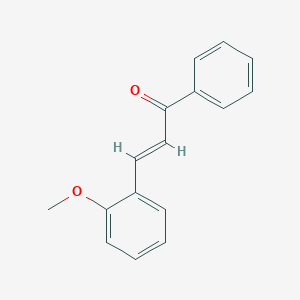

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTRSTWJBWJEFR-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314096 | |

| Record name | trans-2-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22965-99-7 | |

| Record name | trans-2-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22965-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC170286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry. The document delves into the practical and theoretical aspects of its preparation via the Claisen-Schmidt condensation and its structural elucidation through various spectroscopic techniques.

Introduction: The Significance of Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a prominent class of compounds in the flavonoid family.[1] Their versatile chemical scaffold allows for a wide range of biological activities, making them attractive candidates for drug discovery.[2] The title compound, 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, incorporates a methoxy group at the ortho position of one phenyl ring, a structural feature known to influence its pharmacological profile. Chalcone derivatives have demonstrated a broad spectrum of bioactivities, including antimicrobial, antiviral, and antiproliferative effects.[3][4][5]

Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[7][8] In the case of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, acetophenone and 2-methoxybenzaldehyde are the precursors.

Reaction Mechanism:

The reaction proceeds through the formation of an enolate ion from acetophenone in the presence of a base, typically sodium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone.

Experimental Protocol:

-

Materials:

-

Acetophenone

-

2-Methoxybenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice bath

-

-

Procedure:

-

A solution of sodium hydroxide in distilled water is prepared and cooled in an ice bath.

-

Acetophenone is dissolved in ethanol.

-

The 2-methoxybenzaldehyde, also dissolved in ethanol, is then added to the acetophenone solution.

-

The cold sodium hydroxide solution is added dropwise to the stirred mixture of the carbonyl compounds.[9]

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled in an ice bath to precipitate the product.

-

The solid product is collected by suction filtration and washed with cold water to remove any remaining base.[10][11]

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol.[10][11][12] The solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form crystals. This process removes impurities and yields the pure chalcone.

Diagram of the Synthesis Workflow:

Caption: A workflow diagram illustrating the synthesis of the target chalcone.

Characterization of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and types of protons in the molecule. For 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, characteristic signals include:

-

A singlet for the methoxy (-OCH₃) protons, typically around 3.8 ppm.[13]

-

Doublets for the vinylic protons (α and β to the carbonyl group), with coupling constants indicative of a trans configuration.

-

Multiplets in the aromatic region corresponding to the protons of the two phenyl rings.

-

-

¹³C NMR: This analysis identifies the different carbon environments in the molecule. Key signals include:

-

The carbonyl carbon (C=O) signal, which is typically downfield.

-

Signals for the α and β carbons of the enone system.

-

Multiple signals in the aromatic region for the carbons of the phenyl rings.

-

A signal for the methoxy carbon.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15] The FTIR spectrum of the target chalcone will show characteristic absorption bands:

-

A strong absorption band for the carbonyl (C=O) stretching of the α,β-unsaturated ketone.

-

Bands corresponding to the C=C stretching of the aromatic rings and the enone system.

-

Absorptions for C-H stretching of the aromatic and vinylic protons.[16]

-

A band for the C-O stretching of the methoxy group.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of chalcones typically displays two main absorption bands.[17][18] These bands arise from electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by the substituents on the aromatic rings.

Summary of Characterization Data:

| Technique | Key Observations |

| ¹H NMR | Signals for methoxy, vinylic, and aromatic protons. |

| ¹³C NMR | Signals for carbonyl, vinylic, aromatic, and methoxy carbons. |

| FTIR | Absorption bands for C=O, C=C, C-H, and C-O functional groups. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

| UV-Vis | Characteristic absorption bands for the conjugated chalcone system. |

Diagram of the Characterization Workflow:

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral properties of chalcones and their synthetic derivatives: a mini review [pharmacia.pensoft.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one | 5416-70-6 | Benchchem [benchchem.com]

- 14. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. davidpublisher.com [davidpublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2'-Methoxychalcone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-methoxychalcone (CAS No. 40524-62-7). While specific experimental data for this particular isomer is sparse in readily available literature, this document establishes a predictive and comparative framework essential for researchers, scientists, and drug development professionals. By examining the properties of closely related methoxychalcone isomers and detailing robust experimental protocols, this guide serves as a critical resource for anticipating the behavior of 2'-methoxychalcone in experimental and developmental settings. We present standardized methodologies for its synthesis via Claisen-Schmidt condensation and for the empirical determination of key parameters such as solubility and lipophilicity (LogP).

Introduction and Molecular Identity

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Their versatile biological activities, including anti-inflammatory, anticancer, and antioxidant properties, make them a subject of intense research interest.[1] The specific placement of substituents on the aromatic rings profoundly influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile.

This guide focuses on 2'-methoxychalcone , systematically named (2E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one . The "2'-" designation indicates that the methoxy group is located on the ortho position of the benzoyl moiety (Ring A). This structural feature is critical as it can influence the molecule's conformation and interaction with biological targets through steric and electronic effects.

Molecular Structure:

Caption: Chemical structure of 2'-methoxychalcone.

Core Physicochemical Properties

Direct experimental data for 2'-methoxychalcone is not extensively reported. However, by analyzing its structural analogues, we can establish a reliable predictive profile. The properties of key isomers are summarized below to provide context and a basis for estimation.

| Property | 2'-Methoxychalcone (Predicted/Inferred) | 2-Methoxychalcone [1] | 3'-Methoxychalcone [2] | 4'-Methoxychalcone [3] |

| CAS Number | 40524-62-7 | 5416-70-6 | 1729-51-7 | 959-23-9 |

| Molecular Formula | C₁₆H₁₄O₂ | C₁₆H₁₄O₂ | C₁₆H₁₄O₂ | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol | 238.28 g/mol | 238.28 g/mol | 238.28 g/mol |

| Physical Form | Solid (Predicted) | Solid | Solid | Solid |

| Melting Point | Data not available | Data not available | Data not available | 107 °C[3] |

| Boiling Point | Predicted >350 °C | Data not available | Data not available | 397.5 °C (Predicted) |

| Water Solubility | Insoluble (Predicted) | Insoluble | Insoluble | Insoluble |

| LogP (Predicted) | ~3.6 | 3.6[1] | 3.1[2] | 3.1[3] |

Melting and Boiling Point

The melting point of chalcones is influenced by the planarity of the molecule and the potential for intermolecular interactions. As a solid crystalline powder, 2'-methoxychalcone is expected to have a defined melting point. For comparison, the related 4'-methoxychalcone has a melting point of 107 °C.[3] A precise boiling point is difficult to predict, though it is expected to be high, consistent with its molecular weight and aromatic nature.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in drug delivery and biological assays.

-

Aqueous Solubility: Due to its significant hydrocarbon framework and lack of ionizable groups, 2'-methoxychalcone is predicted to be practically insoluble in water.

-

Organic Solubility: It is expected to be soluble in common organic solvents such as methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).[4] The presence of the methoxy group and the carbonyl oxygen allows for polar interactions, enhancing solubility in these solvents.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP value for 2'-methoxychalcone is approximately 3.6, which is similar to the value for 2-methoxychalcone.[1] This indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.

Acid Dissociation Constant (pKa)

2'-Methoxychalcone does not possess strongly acidic or basic functional groups. The enone system is a very weak base, and the methoxy ether is chemically stable under physiological conditions. Therefore, the molecule is not expected to ionize significantly within the physiological pH range.

Spectroscopic Profile

The extended π-conjugation system of the chalcone backbone gives rise to a characteristic spectroscopic signature.

UV-Visible Spectroscopy

Chalcones typically exhibit two major absorption bands in their UV-Vis spectra. For 2'-methoxychalcone, the expected absorptions are:

-

Band I (π → π* transition): An intense absorption band is predicted in the range of 300-370 nm, corresponding to the electronic transition of the cinnamoyl system.

-

Band II (π → π* transition): A second, less intense band is expected between 200-260 nm, arising from the benzoyl moiety.

The exact λ_max_ will be influenced by the solvent polarity. A study on a related compound, 2-methoxy-2'-hydroxychalcone, showed strong absorptions at 292 nm and 362 nm.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies for 2'-methoxychalcone include:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1640-1660 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1600-1625 cm⁻¹.

-

C-O Stretch (Aryl Ether): A distinct band in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

-

=C-H Bending (trans-alkene): A characteristic band around 960-980 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings. The two vinylic protons of the α,β-unsaturated system will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. The methoxy group protons will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon is the most deshielded, appearing around 190 ppm. The olefinic carbons will resonate between 120-145 ppm, and the aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded.

Experimental Methodologies

Synthesis via Claisen-Schmidt Condensation

This is the most common and efficient method for synthesizing chalcones.[6] It involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde.

Workflow Diagram:

Caption: Claisen-Schmidt condensation workflow for 2'-methoxychalcone.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2'-methoxyacetophenone and 1 equivalent of benzaldehyde in a minimal amount of ethanol.

-

Initiation: Cool the flask in an ice-water bath with continuous stirring.

-

Catalysis: Prepare a 40-50% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred alcoholic mixture. The formation of a precipitate is often observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Dry the purified crystals and confirm the structure and purity using melting point determination, IR, and NMR spectroscopy.

Determination of Partition Coefficient (LogP)

The shake-flask method is the classical approach for determining LogP.

Workflow Diagram:

Caption: Shake-flask method for LogP determination.

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of 1-octanol and water by shaking them together overnight and then allowing the layers to separate.

-

Sample Preparation: Accurately weigh a small amount of 2'-methoxychalcone and dissolve it in the saturated 1-octanol to create a stock solution of known concentration.

-

Partitioning: In a separatory funnel or vial, combine a precise volume of the octanol stock solution with a precise volume of the saturated water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the chalcone to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.

-

Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the chalcone in each layer using a validated analytical method, typically UV-Vis spectroscopy, by comparing the absorbance to a standard curve.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Conclusion

2'-Methoxychalcone is a valuable scaffold for chemical and pharmacological research. While direct experimental data on its physicochemical properties are limited, this guide establishes a robust predictive framework based on the known characteristics of its isomers. The provided standardized protocols for synthesis and property determination offer a clear path for researchers to generate empirical data, enabling further exploration of this compound in drug discovery and materials science. The presented information underscores the importance of substituent position in fine-tuning molecular properties and provides the foundational knowledge required for its rational application in scientific investigation.

References

-

PubChem. (n.d.). 2'-Hydroxy-4-methoxychalcone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Methoxychalcone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxy-4-methoxychalcone. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

ChemBK. (n.d.). (2E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4'-Methoxychalcone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Bale, A. T., Osunniran, W. A., Sadiya, M. H., & Adebona, F. O. (2025). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 4(4), 113-123.

-

ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of chalcones series. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved January 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-. Retrieved January 27, 2026, from [Link]

- Susanti, E. V. H., & Mulyani, S. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.

- Bale, A. T., et al. (n.d.). FT-IR and UV-Vis Spectroscopic studies of Cd(II), Hg(II) and Zn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science.

-

NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

MySkinRecipes. (n.d.). (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved January 27, 2026, from [Link]

-

ATB. (n.d.). 4-Methoxychalcone. Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(2-Methoxy-phenyl)-3-phenyl-propane-1,3-dione. Retrieved January 27, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). An optimized method for synthesis of 2'hydroxy chalcone. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2024, April 17). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved January 27, 2026, from [Link]

-

NIH. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved January 27, 2026, from [Link]

Sources

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one | C16H14O2 | CID 98032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 959-23-9|1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one|BLD Pharm [bldpharm.com]

- 4. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) IR Spectrum [m.chemicalbook.com]

- 5. ijrpas.com [ijrpas.com]

- 6. ajrconline.org [ajrconline.org]

The Multifaceted Bioactivity of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Promise of Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a privileged motif in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities.[2] Among the vast library of chalcone derivatives, those bearing a methoxy substitution on one of the phenyl rings have garnered significant attention for their potent and diverse pharmacological effects.[3] This technical guide focuses specifically on the biological activities of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one and its derivatives, providing an in-depth analysis of their therapeutic potential and the underlying molecular mechanisms for researchers, scientists, and drug development professionals. The strategic placement of the methoxy group at the ortho position of the B-ring significantly influences the molecule's conformational flexibility and electronic properties, leading to a unique and potent biological profile.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their anticancer effects are not attributed to a single mechanism but rather a coordinated attack on multiple cellular processes crucial for tumor growth and survival.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

A key mechanism of action for many anticancer chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these chalcone derivatives prevent its polymerization into microtubules, leading to a cascade of events including cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[6][7] This mode of action is particularly significant as it targets a fundamental process in rapidly proliferating cancer cells.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a turbidimetric method to assess the inhibitory effect of test compounds on tubulin polymerization.[8]

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (solvent)

-

Temperature-controlled spectrophotometer

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

In a cuvette, mix the polymerization buffer and the test compound at the desired concentration.

-

Add purified tubulin to the mixture and mix gently.

-

Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).

-

An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the test compound is determined by comparing the rate and extent of polymerization to the negative control.

-

The concentration of the compound that inhibits polymerization by 50% (IC50) can be calculated.[9]

Causality: The choice of a turbidimetric assay is based on the principle that the formation of microtubule polymers from tubulin dimers increases the turbidity of the solution, which can be quantitatively measured as an increase in absorbance. This provides a direct and real-time assessment of the compound's effect on this critical cellular process.

Modulation of Key Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a common feature in many cancers.[11] Several methoxychalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[11][12] By blocking this pathway, these compounds can induce autophagy and apoptosis in cancer cells.[11]

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[1] The inhibition of the NF-κB signaling pathway is a key mechanism by which 2'-hydroxychalcones (structurally similar to 2-methoxychalcones) induce apoptosis in cancer cells.[13][14] These compounds can prevent the degradation of IκB, the inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[1]

Diagram: Simplified Overview of Anticancer Mechanisms

Caption: Anticancer mechanisms of 2-methoxyphenyl chalcone derivatives.

Table 1: Anticancer Activity of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (2E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | SH-SY5Y (Neuroblastoma) | Data not explicitly given, but shown to be active | [4] |

| 2'-hydroxy-2'',5''-dimethoxychalcone | CLBL-1 (Canine Lymphoma) | < 1.5 | [3] |

| 2'-hydroxy-4',6'-dimethoxychalcone | CLBL-1 (Canine Lymphoma) | < 1.5 | [3] |

| O-alkyl (E)-chalcone derivative 4b | MDA-MB-231 (Breast Cancer) | 2.08 | [5] |

| O-alkyl (E)-chalcone derivative 4q | MCF-7 (Breast Cancer) | 2.24 | [5] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[15] Derivatives of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key inflammatory pathways.[16]

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).[15] Overproduction of NO contributes to the pathogenesis of inflammatory diseases. Several methoxychalcone derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[17] This inhibition is often a result of the downregulation of iNOS expression.[17]

Experimental Protocol: Nitric Oxide Inhibitory Assay

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant.

-

Mix an equal volume of the supernatant with Griess reagent A and B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Causality: The Griess assay is a well-established and straightforward colorimetric method for the indirect measurement of NO production. It relies on the chemical reaction of nitrite with the Griess reagent to form a colored azo compound, allowing for the quantification of NO synthase activity.

Modulation of Inflammatory Signaling Pathways

As mentioned in the anticancer section, the NF-κB pathway is a master regulator of inflammation.[1] By inhibiting NF-κB activation, 2-methoxychalcone derivatives can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[15]

The PI3K/Akt pathway is also implicated in the regulation of the inflammatory response.[18] Activation of this pathway can modulate the production of inflammatory mediators. Some studies suggest that the anti-inflammatory effects of certain compounds are mediated through the modulation of the PI3K/Akt signaling pathway.[14]

Diagram: Simplified Overview of Anti-inflammatory Mechanisms

Caption: Anti-inflammatory mechanisms of 2-methoxyphenyl chalcone derivatives.

Table 2: Anti-inflammatory Activity of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Chalcone analogue 3h | NO Production | RAW 264.7 | 7.6 ± 1.6 | [15] |

| 2'-methoxy-3,4-dichlorochalcone | NO Production | RAW 264.7 | 7.1 | [17] |

| 2'-hydroxy-6'-methoxychalcone | NO Production | RAW 264.7 | 9.6 | [17] |

Antimicrobial and Antioxidant Activities: A Broader Therapeutic Scope

Beyond their potent anticancer and anti-inflammatory effects, derivatives of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one also exhibit significant antimicrobial and antioxidant activities, highlighting their potential as multifaceted therapeutic agents.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Chalcones have demonstrated a broad spectrum of activity against various bacteria and fungi.[2][19] The presence of the α,β-unsaturated keto moiety is believed to be crucial for their antimicrobial action, potentially through Michael addition reactions with biological nucleophiles in microbial cells.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It provides a quantitative measure of a compound's potency against specific microorganisms, which is essential for its evaluation as a potential therapeutic.

Table 3: Antimicrobial Activity of Methoxy Chalcone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | E. coli | - | [20] |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | S. aureus | - | [20] |

| Methoxy amino chalcone derivatives | E. coli, S. aureus, C. albicans | Good wide spectrum activity | [2] |

Note: Specific MIC values for the named compound were not provided in the reference, but it was highlighted as the most potent.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Chalcones, particularly those with hydroxyl and methoxy substitutions, are effective antioxidants.[21][22][23] The 2-methoxy group can enhance the antioxidant activity by donating a hydrogen atom to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution in methanol

-

Test compounds dissolved in methanol

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compounds in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Causality: The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant potential of compounds. The principle is based on the color change of the DPPH solution from purple to yellow upon reduction by an antioxidant, which can be easily quantified spectrophotometrically.

Table 4: Antioxidant Activity of Methoxy Chalcone Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| 2'-hydroxychalcone derivatives | DPPH, H₂O₂, NO, Superoxide radical scavenging | 25-95 | [23] |

| Chalcone fatty acid ester 5e | DPPH | More effective than ascorbic acid | [22] |

Conclusion and Future Perspectives

The derivatives of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one represent a class of compounds with immense therapeutic potential. Their multifaceted biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, are underpinned by their ability to interact with and modulate multiple key cellular targets and signaling pathways. The ease of their synthesis allows for the generation of diverse chemical libraries, facilitating structure-activity relationship studies to optimize their potency and selectivity.

References

-

Nowak, M., et al. (2020). Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. Molecules, 25(19), 4376. [Link]

-

Ribeiro, F. F., et al. (2018). Synthesis of chalcones with antiproliferative activity on the SH-SY5Y neuroblastoma cell line: Quantitative Structure–Activity Relationship Models. Arabian Journal of Chemistry, 13(1), 2829-2841. [Link]

-

Li, J., et al. (2021). The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities. Cell Proliferation, 54(11), e13137. [Link]

-

Sivakumar, P. M., et al. (2011). Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones. Medicinal Chemistry Research, 20(4), 482-492. [Link]

-

Ma, Y., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(5), 616-625. [Link]

-

Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences, 12(4), 2282-2309. [Link]

-

Li, X., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1858. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. Molecules, 28(14), 5364. [Link]

-

Zhang, H., et al. (2018). Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. Experimental and Therapeutic Medicine, 16(5), 4025-4030. [Link]

-

Tu, Z., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1858. [Link]

-

Siswandono, et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 103-111. [Link]

-

Kim, H. P., et al. (2002). Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells. Planta Medica, 68(10), 889-894. [Link]

-

de Oliveira, M. R., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8683. [Link]

-

Liu, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514. [Link]

-

Pop, A., et al. (2023). Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer. International Journal of Molecular Sciences, 24(3), 2560. [Link]

-

Wang, S., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(26), 21893-21904. [Link]

-

Siswandono, et al. (2016). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 8(2), 1-6. [Link]

-

Taha, Z. A., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal, 8(1), 28. [Link]

-

Lee, H., et al. (2014). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Agricultural and Food Chemistry, 62(2), 376-384. [Link]

-

Rajendran, V., et al. (2025). Comparative analysis of PI3K-AKT and MEK-ERK1/2 signaling-driven molecular changes in granulosa cells. Reproduction, 169(1), 1-16. [Link]

-

Tzani, A., et al. (2024). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Pharmaceuticals, 17(1), 88. [Link]

-

Liu, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514. [Link]

-

Liu, X., et al. (2013). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 33(9), 3891-3900. [Link]

-

Jourdan, V., et al. (2019). Polymerization of tubulin into microtubules monitored by turbidimetry... Methods in Molecular Biology, 2019, 115-124. [Link]

-

Nsomue, J. M., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(3), 021-030. [Link]

-

Li, J., et al. (2025). Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation I. Drug Design, Development and Therapy, 2025, 1-12. [Link]

-

D'souza, C., et al. (2014). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of Chemical and Pharmaceutical Research, 6(12), 856-862. [Link]

-

Teoh, W. Y., et al. (2020). Evaluation of Antinociceptive Profile of Chalcone Derivative (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) in vivo. Pharmacognosy Magazine, 16(71), 589. [Link]

-

Kciuk, M., et al. (2020). Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. International Journal of Molecular Sciences, 21(21), 8195. [Link]

-

Liu, Y., et al. (2024). 2'-HC regulated MAPK/NF-κB signaling pathways and inhibited... ResearchGate. [Link]

-

Zhang, H., et al. (2018). Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. Experimental and Therapeutic Medicine, 16(5), 4025-4030. [Link]

-

da Silva, A. C. C., et al. (2024). Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens. Chemistry & Biodiversity, 21(8), e202400945. [Link]

-

Satała, G., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 24(13), 11090. [Link]

Sources

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Antinociceptive Profile of Chalcone Derivative (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methoxychalcone in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Chalcones in Oncology

Chalcones, belonging to the flavonoid family, are naturally occurring compounds found in a variety of plants.[1] Their basic structure, a three-carbon α,β-unsaturated ketone system connecting two aromatic rings, serves as a scaffold for a multitude of derivatives with diverse biological activities, including notable anti-cancer properties.[2][3] Among these, 2-methoxychalcone and its hydroxylated analogues have emerged as promising candidates for anticancer drug development due to their demonstrated efficacy in various cancer cell lines.[3][4] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of 2-methoxychalcone and its closely related derivatives in cancer cells, synthesizing data from both in vitro and in vivo studies.

I. Core Anticancer Mechanisms of 2-Methoxychalcone Derivatives

The anticancer activity of 2-methoxychalcone and its analogues is not attributed to a single mode of action but rather a coordinated assault on multiple critical cellular processes that are often dysregulated in cancer. These mechanisms collectively lead to the inhibition of tumor growth and progression.

Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

A hallmark of cancer is the uncontrolled proliferation of cells. Several studies have demonstrated that 2-methoxychalcone derivatives can effectively induce cell cycle arrest, primarily at the G1 and G2/M phases, in various cancer cell lines.[2][5][6]

-

G1 Phase Arrest: A methoxychalcone derivative, WJ9708011, was shown to induce a time- and concentration-dependent G1 arrest in human prostate cancer cells.[5] This arrest is associated with the downregulation of key G1-phase regulators, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4.[5] The subsequent reduction in the phosphorylation of the retinoblastoma protein (pRb) prevents the release of the E2F transcription factor, thereby halting the transition from G1 to S phase.[5]

-

G2/M Phase Arrest: Another derivative, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), induces cell cycle arrest at the G2/M phase in human pancreatic cancer cells.[6] This is a direct consequence of its ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.[6][7] Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent cell death.[6][8]

Causality in Experimental Choices: The selection of cell cycle analysis via flow cytometry is a standard and robust method to quantify the distribution of cells in different phases of the cell cycle. Western blotting for key cell cycle regulatory proteins (cyclins, CDKs, pRb) provides direct molecular evidence for the observed cell cycle arrest, confirming the specific targets of the compound.

Elicitation of Apoptosis: The Programmed Cell Death Pathway

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop resistance to apoptosis. 2-methoxychalcone and its derivatives have been shown to effectively induce apoptosis in various cancer cell types through multiple interconnected pathways.[2][9]

-

Mitochondria-Dependent (Intrinsic) Pathway: Several methoxychalcone derivatives trigger apoptosis through the intrinsic pathway.[9][10] This is characterized by a loss of mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[9] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 lead to the release of cytochrome c from the mitochondria into the cytoplasm.[9][11] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and cell death.[6][9]

-

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: The flavonoid 4,4'-dimethoxychalcone (DMC) has been shown to induce ER stress, evidenced by the increased expression of key ER stress markers such as p-PERK, p-IRE1, GRP78, and CHOP.[9] Prolonged ER stress can trigger apoptosis, and inhibitors of ER stress have been shown to reverse the apoptotic effects of DMC.[9]

-

Autophagy-Dependent Apoptosis: In breast cancer cells, 2'-hydroxychalcone has been observed to elevate autophagic levels.[1][12] While autophagy is typically a survival mechanism, excessive or prolonged autophagy can lead to autophagy-dependent apoptosis.[12] This effect was linked to the inhibition of the pro-survival NF-κB signaling pathway.[1][12]

Self-Validating System: The convergence of multiple apoptotic markers (caspase activation, PARP cleavage, changes in Bcl-2 family proteins, and mitochondrial dysfunction) provides a self-validating system for confirming the induction of apoptosis. For instance, observing PARP cleavage by western blot validates the activity of executioner caspases, which is further confirmed by direct caspase activity assays.

Inhibition of Angiogenesis and Metastasis: Curbing Tumor Spread

The ability of tumors to form new blood vessels (angiogenesis) and spread to distant sites (metastasis) is a major cause of cancer-related mortality. 2'-hydroxy-4'-methoxychalcone (HMC) has demonstrated significant anti-angiogenic and anti-tumor activities both in vitro and in vivo.[13]

-

Anti-Angiogenic Effects: HMC was found to decrease angiogenesis in the chick chorioallantoic membrane (CAM) assay and in a mouse Matrigel plug assay.[13] The proposed mechanism involves the inhibition of endothelial cell proliferation and potentially the inhibition of cyclooxygenase-2 (COX-2) induction.[13]

-

Anti-Metastatic Effects: 2'-hydroxychalcone has been shown to inhibit the migration and invasion of breast cancer cells in vitro and suppress tumor metastasis in vivo.[12] This is often associated with the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[11]

Field-Proven Insights: The use of both in vitro migration and invasion assays (e.g., wound healing and Transwell assays) and in vivo metastasis models provides a comprehensive assessment of a compound's anti-metastatic potential. The CAM assay is a classic and reliable method for evaluating angiogenesis.

II. Key Signaling Pathways Modulated by 2-Methoxychalcone Derivatives

The anticancer effects of 2-methoxychalcone derivatives are mediated by their ability to modulate several key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.[14]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[15][16] Several methoxychalcone derivatives have been shown to inhibit this pathway.[5][10]

-

Inhibition of Akt Phosphorylation: 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was found to suppress the PI3K/Akt signaling axis in hepatocellular carcinoma cells.[10] Similarly, 2,2',4'-trihydroxychalcone was shown to decrease the phosphorylation of PI3K and Akt in lung cancer cells.[17]

-

mTOR Inhibition: A methoxychalcone derivative, WJ9708011, was found to inhibit the mammalian target of rapamycin (mTOR) signaling pathway in prostate cancer cells, independent of Akt.[5] This inhibition was linked to mitochondrial stress and led to a suppression of protein synthesis.[5]

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is implicated in the proliferation and metastasis of various cancers.[18]

-

Inhibition of STAT3 Phosphorylation: Metochalcone (2',4',4-trihydroxychalcone) has been shown to inhibit the JAK2/STAT3 signaling pathway in breast and lung cancer cells.[18] It significantly reduced the protein expression of phosphorylated STAT3 and total JAK2/STAT3.[18] This inhibition was linked to the induction of a senescence-associated secretory phenotype (SASP).[18]

The MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[19]

-

Modulation of MAPK Signaling: 4,4'-dimethoxychalcone (DMC) activates the MAPK pathway, including Erk, JNK, and p38, which can contribute to its pro-apoptotic effects.[9] In contrast, some chalcones have been shown to suppress the ERK signaling pathway in colon cancer cells.[19] The specific effect on the MAPK pathway can be cell-type and compound-specific.

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[12]

-

Inhibition of NF-κB Signaling: 2'-hydroxychalcone has been shown to significantly inhibit the NF-κB pathway in breast cancer cells.[1][12] This inhibition is associated with an accumulation of reactive oxygen species (ROS), induction of ER stress, and activation of JNK/MAPK, ultimately leading to autophagy-dependent apoptosis.[12]

III. Quantitative Data Summary

The following table summarizes the cytotoxic activity of various 2-methoxychalcone derivatives in different cancer cell lines, as indicated by their IC50 values.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Metochalcone | BT549 (Breast) | 22.67 µM (24h), 3.378 µM (48h) | [18] |

| Metochalcone | A549 (Lung) | 22.05 µM (24h), 4.278 µM (48h) | [18] |

| 2-hydroxychalcone | MDA-MB-231 (Breast) | 4.6 µM (24h) | [11] |

| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 µg/mL | [20] |

| 2',4-dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 µg/mL | [20] |

| 2',4-dihydroxy-3-methoxychalcone | T47D (Breast) | 20.73 µg/mL | [20] |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical) | 8.53 µg/mL | [20] |

| 2',4',4-trihydroxy-3-methoxychalcone | WiDr (Colon) | 2.66 µg/mL | [20] |

| 2',4',4-trihydroxy-3-methoxychalcone | T47D (Breast) | 24.61 µg/mL | [20] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatoma) | 32.3 µM | [21] |

IV. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2-methoxychalcone derivatives on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-methoxychalcone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 2-methoxychalcone derivatives on cell cycle distribution.

Methodology:

-

Treat cancer cells with the desired concentration of the 2-methoxychalcone derivative for the specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic cells.

Methodology:

-

Treat cells with the 2-methoxychalcone derivative as described above.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by 2-methoxychalcone derivatives.

Methodology:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Cyclin D1, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

V. Visualization of Signaling Pathways and Workflows

Caption: General experimental workflow for studying the effects of 2-methoxychalcone on cancer cells.

VI. Conclusion and Future Directions

2-methoxychalcone and its derivatives represent a promising class of anti-cancer compounds with a multifaceted mechanism of action. Their ability to simultaneously target multiple key signaling pathways, induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis makes them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as exploring their efficacy in combination with existing chemotherapeutic agents to overcome drug resistance.

References

-

Liu, Y., et al. (2022). Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer. PubMed Central. [Link]

-

Nam, N. H., et al. (2003). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed. [Link]

-

Wang, Y., et al. (2015). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed. [Link]

-

Hsieh, Y. S., et al. (2010). Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways. PubMed. [Link]

-

Wang, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. MDPI. [Link]

-

Wang, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. PubMed. [Link]

-

Shin, S. Y., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. PubMed. [Link]

-

Palko-Labuz, A., et al. (2024). Methoxychalcones as potential anticancer agents for colon cancer: Is membrane perturbing potency relevant?. PubMed. [Link]

-

Saito, J., et al. (2025). Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. PubMed. [Link]

-

Xia, Y., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PubMed Central. [Link]

-

Szymański, J., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

-

Salehi, B., et al. (2020). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. MDPI. [Link]

-

Rollando, R., et al. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Publishing. [Link]

-

Mirossay, L., et al. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. [Link]

-

Bae, S. M., et al. (2025). The effects of 2′-hydroxy-2-methoxychalcones on cell viability in... ResearchGate. [Link]

-

Wang, Y., et al. (2020). Effects of 2,2',4'‑trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. Semantic Scholar. [Link]

-

Mirossay, L., et al. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PubMed. [Link]

-

Singh, S., et al. (2021). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PubMed Central. [Link]

-

Chen, Y., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]

-

Xia, Y., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PubMed. [Link]

-

Stanislawska, J., et al. (2022). Chalcones and Gastrointestinal Cancers: Experimental Evidence. MDPI. [Link]

-

Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

-

Cheng, Y. C., et al. (2022). Deconstructing Signaling Pathways in Cancer for Optimizing Cancer Combination Therapies. MDPI. [Link]

-

Hyun, C. G., et al. (2025). 2-Hydroxy-4 '-Methoxychalcone Inhibits Proliferation and Inflammation of Human Aortic Smooth Muscle Cells by Increasing the Expression of Peroxisome Proliferator-Activated Receptor Gamma. ResearchGate. [Link]

-

Zhao, Y., et al. (2021). Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges. Frontiers. [Link]

-

Wawro, A. M., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. PubMed. [Link]

Sources

- 1. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxychalcones as potential anticancer agents for colon cancer: Is membrane perturbing potency relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Introduction: The Scientific Imperative for Chalcone Antioxidants

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1] As precursors in the biosynthesis of flavonoids, they are abundant in nature and have been the subject of extensive research due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] A particularly compelling area of investigation is their antioxidant potential.[1] Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Chalcones have emerged as potent ROS scavengers and modulators of cellular antioxidant defenses.[1][4]

This guide focuses specifically on 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (CAS: 5416-70-6), a synthetic chalcone derivative.[5] The presence and position of the methoxy group on the phenyl ring are critical determinants of its biological activity. This document provides a comprehensive technical overview of the methodologies required to rigorously evaluate the in vitro antioxidant activity of this compound, explaining not only the protocols but the scientific rationale underpinning each experimental choice.

Chemical Profile and Synthesis Overview

The antioxidant capacity of a compound is intrinsically linked to its chemical structure. 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one possesses an α,β-unsaturated ketone system and an electron-donating methoxy group, features known to influence redox properties.[5]

| Property | Value |

| IUPAC Name | (2E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one[5] |

| Molecular Formula | C₁₆H₁₄O₂[5] |

| Molecular Weight | 238.28 g/mol [5] |

| Appearance | Yellow crystalline solid |

| CAS Number | 5416-70-6[5] |

The synthesis of this chalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2-methoxybenzaldehyde and acetophenone.[2][5] This reaction is robust and high-yielding, making the compound readily accessible for research.

Core Mechanisms of Chalcone Antioxidant Activity

Chalcones exert their antioxidant effects through multiple mechanisms, making them versatile protective agents.[4] Understanding these pathways is crucial for interpreting assay results correctly. The primary mechanisms include:

-

Radical Scavenging: Direct neutralization of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl groups are major contributors, but methoxy groups can also participate through electron donation, stabilizing the resulting radical.[6]

-

Modulation of Antioxidant Enzymes: Chalcones can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4] They can also activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant and detoxification genes.[4]

-

Metal Chelation: By chelating transition metals such as Fe²⁺ and Cu²⁺, chalcones can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[4]

Experimental Protocols for In Vitro Antioxidant Profiling

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. A panel of assays, each interrogating a different mechanism, is required for a comprehensive profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle of Causality: This assay quantifies the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is visually monitored by the color change from deep violet to pale yellow, with the decrease in absorbance at ~517 nm being proportional to the radical scavenging activity.[7] It is a foundational test for screening hydrogen/electron-donating capabilities.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle. Rationale: Methanol is an effective solvent for both DPPH and many organic compounds. A 0.1 mM concentration provides a suitable initial absorbance for spectrophotometric measurement.

-

Test Compound Stock (1 mg/mL): Dissolve 10 mg of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one in 10 mL of a suitable solvent (e.g., DMSO or ethanol).

-

Standard Stock (1 mg/mL): Prepare a 1 mg/mL solution of Ascorbic Acid or Trolox in methanol.

-

-

Assay Procedure (96-well plate format):

-

In triplicate, add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by serial dilution from the stock solution into the wells.

-

Prepare a blank for each concentration containing 100 µL of the sample and 100 µL of methanol (to account for sample color).

-

Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each sample well.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes. Rationale: The dark incubation prevents photodegradation of DPPH. 30 minutes is typically sufficient for the reaction to reach a steady state.

-

Measure the absorbance (A) at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle of Causality: This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•⁺).[8] ABTS•⁺ is a blue-green chromophore that is reduced to the colorless neutral form by the antioxidant. The reaction is rapid and can be used for both hydrophilic and lipophilic compounds.[9] This assay complements the DPPH assay by using a different radical source and being less susceptible to steric hindrance.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

-

Potassium Persulfate Stock (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of water.

-

ABTS•⁺ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Rationale: This incubation period allows for the complete generation of the ABTS radical cation.

-

-

Assay Procedure:

-

Prior to the assay, dilute the ABTS•⁺ working solution with a suitable buffer (e.g., 5 mM PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or standard (Trolox is commonly used).

-

Add 180 µL of the diluted ABTS•⁺ solution to the wells.

-

-

Incubation and Measurement:

-